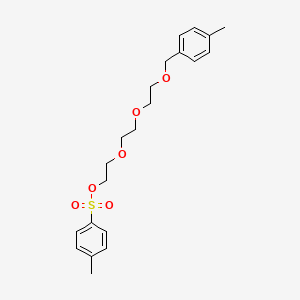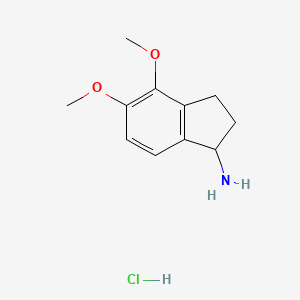
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
Descripción general
Descripción
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is an organic compound with a unique structure that includes a cyclopropyl group, an amide linkage, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid typically involves the formation of the cyclopropylformamido group followed by its attachment to the 4-methylpentanoic acid backbone. One common method includes the reaction of cyclopropylamine with formic acid to form cyclopropylformamide. This intermediate is then coupled with 4-methylpentanoic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the amide bond formation step, allowing for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the cyclopropyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, while the amide linkage provides stability and specificity in these interactions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylformamide: Shares the cyclopropylformamido group but lacks the 4-methylpentanoic acid backbone.
4-Methylpentanoic acid: Contains the same alkyl chain but lacks the cyclopropylformamido group.
Uniqueness
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is unique due to the combination of its cyclopropylformamido group and the 4-methylpentanoic acid backbone
Propiedades
IUPAC Name |
(2S)-2-(cyclopropanecarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(2)5-8(10(13)14)11-9(12)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILZKCMPBLRES-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione](/img/structure/B3108772.png)

![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)
![2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl-](/img/structure/B3108790.png)

![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)



